molecular formula C41H76O6 B1230508 Pentaerythritol dioleate CAS No. 25151-96-6

Pentaerythritol dioleate

Cat. No. B1230508
CAS RN: 25151-96-6
M. Wt: 665 g/mol
InChI Key: BJXXCOMGRRCAGN-UHFFFAOYSA-N
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Description

Pentaerythritol dioleate is a diester compound formed from pentaerythritol (also known as pentaerythrite) and oleic acid (cis-9-octadecenoic acid) . It is used in cosmetic formulations as an emollient, which makes the skin smooth and supple . The molecular formula of Pentaerythritol dioleate is C41H76O6 .


Synthesis Analysis

The synthesis of pentaerythrite dioleate is carried out by taking pentaerythrite dioleate and oleic acid as raw materials. The reaction involves dewatering condensation under the action of a solid non-acid catalyst. The final product, pentaerythrite dioleate, is obtained in a proportion of pentaerythrite to oleic acid of 1:2.0-2.2 mol .


Molecular Structure Analysis

The molecular structure of Pentaerythritol dioleate is represented by the formula C41H76O6. It has an average mass of 665.039 Da and a monoisotopic mass of 664.564209 Da .


Chemical Reactions Analysis

Pentaerythritol dioleate is a versatile substrate for the synthesis of many polyfunctionalized products due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .


Physical And Chemical Properties Analysis

Pentaerythritol dioleate is a colorless to white, crystalline, odorless powder . The presence of the neopentane core and four terminal hydroxyl groups makes it a versatile substrate for the synthesis of polyfunctionalized compounds .

Scientific Research Applications

Pentaerythritol Tetranitrate and Cardiovascular Health

  • Pentaerythritol tetranitrate has been studied for its impact on blood pressure and cardiovascular health. In a study on spontaneously hypertensive rats, maternal treatment with pentaerythritol tetranitrate showed a persistent reduction in blood pressure in female offspring, suggesting potential benefits for cardiovascular health in humans (Wu et al., 2015).

  • Another study reported that oral pentaerythritol tetranitrate produced sustained beneficial hemodynamic effects in patients with cardiac failure and angina pectoris, indicating its potential use in managing these conditions (Amsterdam et al., 1980).

Vasoprotective Properties

  • Research indicates that pentaerythritol tetranitrate possesses vasoprotective activities, potentially reducing vascular oxidant stress through an NO-dependent pathway. This could contribute to its protective role in conditions like atherosclerosis (Kojda et al., 1998).

  • A study demonstrated that pentaerythritol tetranitrate, through the induction of the antioxidant enzyme heme oxygenase-1, can improve vascular oxidative stress and dysfunction caused by angiotensin II, highlighting its antioxidant properties (Schuhmacher et al., 2010).

Applications in Polymer and Material Sciences

  • Pentaerythritol has been incorporated into intumescent polypropylene/flax blends, demonstrating efficacy in improving fire retardance performance of polyolefin/flax composites, which is valuable in material science and safety applications (Bras et al., 2005).

  • The use of pentaerythritol monooleate in calcium/zinc thermal stabilizers for PVC processing shows improved processability and thermal stability, indicating its potential application in industrial polymer processing (Wang Xu, 2012).

Thermal Energy Storage Applications

  • Pentaerythritol, when combined with alumina nanoparticles, has been studied for thermal energy storage applications. The mixture showed good thermal and chemical stability, along with negligible changes in specific heat and thermal conductivity values, suggesting its utility in energy storage systems (VenkitarajK et al., 2017).

Safety And Hazards

When handling Pentaerythritol dioleate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Pentaerythritol dioleate has potential applications in biomedical research and as advanced functional materials. For instance, a series of twelve glycoconjugates were synthesized and characterized to obtain effective supramolecular gelators. These glycoconjugates are mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives synthesized by using copper(I) catalyzed azide alkyne cycloaddition reactions (CuAACs) .

properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXCOMGRRCAGN-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentol

CAS RN

25151-96-6
Record name 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25151-96-6
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Record name 9-Octadecenoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediylester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025151966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-bis(hydroxymethyl)-1,3-propanediyl dioleate
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Record name PENTAERYTHRITYL DIOLEATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z47CC098O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… Another pentaerythritol ester, pentaerythritol dioleate (CAS No 25151-96-6), has already been evaluated by the SCF and was considered ‘not mutagenic’ on the basis of three …
Number of citations: 2 efsa.onlinelibrary.wiley.com
AG Smeeth, GJ Spickernell… - Industrial & Engineering …, 1973 - ACS Publications
… Since ethyl oleate and pentaerythritol dioleate are similar in nature, only the oxidation of ethyl … hydroxyanisole to the ethyl oleate and the pentaerythritol dioleate. Because of the high …
Number of citations: 5 pubs.acs.org
GS Júnior, SMM Franchetti, RAP Grandi, JC Marconato - core.ac.uk
… These raw materials evaluated as carbon sources suppliers for microorganism were pentaerythritol, oleic acid and pentaerythritol dioleate are commonly used in several classic …
Number of citations: 5 core.ac.uk
G Soncini Júnior, SMM Franchetti, RAP Grandi… - Hoehnea, 2007 - SciELO Brasil
… These raw materials evaluated as carbon sources suppliers for microorganism were pentaerythritol, oleic acid and pentaerythritol dioleate are commonly used in several classic …
Number of citations: 4 www.scielo.br
K Koshio, A Yamanaka, M Shimada… - Journal of the …, 2011 - cabdirect.org
Oleic acid and nonionic surfactants of oleic acid derivatives (Control, water; DGTO, diglycerol trioleate; GDO, Glycerol dioleate; GMO, Glycerol monooleate; PEDO, Pentaerythritol …
Number of citations: 1 www.cabdirect.org
IH Jones, GH West - British Polymer Journal, 1973 - Wiley Online Library
… However a mixture of sodium dioctylsulphosuccinate, pentaerythritol dioleate and ethyl oleate (… A secondary layer of pentaerythritol dioleate is formed on top of the sodium dioctyl …
Number of citations: 0 onlinelibrary.wiley.com
M Happe, M Kouadio, C Treanor, JP Sawall… - Journal of Molecular …, 2014 - Elsevier
Size selectivity of Candida antarctica lipase B (CAL-B) was examined in the acylation of pentaerythritol with oleic acid. Biolubricant mixtures consisting of mono-, di-, tri-, and tetraoleates …
Number of citations: 8 www.sciencedirect.com
F Al-Awadi, AK Al-Mahdi - Industrial & Engineering Chemistry …, 1973 - ACS Publications
… Only the pentaerythritol dioleate and ethyl oleate showed alteration of physical … Since ethyl oleate and pentaerythritol dioleate are similar in nature, only the oxidation of ethyl oleate was …
Number of citations: 1 pubs.acs.org
RR West, DA Stafford - Leukemia research, 1997 - Elsevier
The lifetime exposures to an extensive list of chemical and other potentially toxic hazards were estimated for all available employees at an ordnance factory by questionnaire-based …
Number of citations: 9 www.sciencedirect.com
RK Sinha - lib.unipune.ac.in
Conventional cast explosives (RDX/TNT or HMX/TNT) have major drav^/backs of poor mechanical properties, shrinkage and higher sensitivity. These properties can be improved by …
Number of citations: 2 lib.unipune.ac.in

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